N-Benzyl-N,N-dibutylbutan-1-aminium iodide
Overview
Description
N-Benzyl-N,N-dibutylbutan-1-aminium iodide is a quaternary ammonium compound with the molecular formula C19H34IN. It is also known by other names such as benzyltri-n-butylammonium iodide and benzyltributylammonium iodide . This compound is characterized by its structure, which includes a benzyl group attached to a nitrogen atom that is further bonded to three butyl groups. The iodide ion serves as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzyl-N,N-dibutylbutan-1-aminium iodide can be synthesized through a quaternization reaction. This involves the reaction of benzyl chloride with tributylamine in the presence of an iodide source, such as sodium iodide or potassium iodide. The reaction typically occurs in an organic solvent like acetonitrile or acetone under reflux conditions .
Industrial Production Methods
On an industrial scale, the synthesis of this compound follows similar principles but is optimized for higher yields and purity. The reaction is conducted in large reactors with precise control over temperature, pressure, and reactant concentrations. The product is then purified through crystallization or distillation techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N,N-dibutylbutan-1-aminium iodide primarily undergoes nucleophilic substitution reactions due to the presence of the quaternary ammonium group. These reactions can be classified as S_N2 (bimolecular nucleophilic substitution) mechanisms .
Common Reagents and Conditions
Common reagents for these reactions include nucleophiles such as hydroxide ions, cyanide ions, and alkoxide ions. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the nucleophilic attack .
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, when reacted with hydroxide ions, the product is an alcohol. When reacted with cyanide ions, the product is a nitrile .
Scientific Research Applications
N-Benzyl-N,N-dibutylbutan-1-aminium iodide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Benzyl-N,N-dibutylbutan-1-aminium iodide involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between immiscible phases by forming a complex with the reactant, thereby increasing its solubility in the organic phase. This enhances the reaction rate and efficiency .
Comparison with Similar Compounds
Similar Compounds
Benzyltriethylammonium iodide: Similar structure but with ethyl groups instead of butyl groups.
Tetrabutylammonium iodide: Lacks the benzyl group, consisting only of butyl groups attached to the nitrogen atom.
Benzyltrimethylammonium iodide: Contains methyl groups instead of butyl groups.
Uniqueness
N-Benzyl-N,N-dibutylbutan-1-aminium iodide is unique due to its combination of a benzyl group and three butyl groups, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a phase transfer catalyst compared to its analogs .
Properties
IUPAC Name |
benzyl(tributyl)azanium;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N.HI/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;/h10-14H,4-9,15-18H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGHRPSUYBFXLH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583501 | |
Record name | N-Benzyl-N,N-dibutylbutan-1-aminium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60754-76-9 | |
Record name | N-Benzyl-N,N-dibutylbutan-1-aminium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyltributylammonium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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